molecular formula C6H13ClFNO B2954085 2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride CAS No. 2445782-59-0

2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride

Cat. No.: B2954085
CAS No.: 2445782-59-0
M. Wt: 169.62
InChI Key: VDWCWSWOGCNDHB-FTEHNKOGSA-N
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Description

“2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride” is a chemical compound. It’s related to a class of compounds known as 4(3-aminocyclobutyl)pyrimidin-2-amines . These compounds have been shown to bind to certain proteins .

Scientific Research Applications

Substituent Effects in Electrocyclic Reactions

Research has explored the effects of substituents like amino, hydroxy, and fluoro on the geometry and reaction rates of cyclobutene electrocyclic ring openings. These studies offer insights into how different substituents influence the stereochemistry of reactions, a fundamental aspect in the synthesis of complex organic molecules, including those related to "2-(3-Aminocyclobutyl)-2-fluoroethanol;hydrochloride" (Niwayama et al., 1996).

Synthesis and Imaging Applications

The synthesis of non-natural amino acids like FACBC, which shares structural motifs with "this compound," has been improved for applications in tumor imaging with positron emission tomography (PET). These advancements highlight the compound's potential in diagnostic imaging and cancer research (McConathy et al., 2003).

Anticancer Activity

Research into N-(2-fluoroethyl)-N-nitrosoureas, which, like "this compound," contain fluorine and nitrogen in their structure, has shown significant anticancer activity. This suggests potential pathways for the development of new anticancer drugs leveraging similar structural frameworks (Johnston et al., 1984).

Enzyme Inhibition for Neuroprotection

Compounds structurally related to "this compound" have been identified as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors have implications for neuroprotective treatments, showcasing the broad therapeutic potential of compounds with similar structural elements (Drysdale et al., 2000).

Synthesis for Antiviral Agents

The synthesis of carbocyclic nucleoside analogues with fluoro and hydroxy substituents, akin to "this compound," demonstrates potential as antiviral agents. This research underscores the importance of structural modification in developing new therapeutic agents (Wachtmeister et al., 1999).

Properties

IUPAC Name

2-(3-aminocyclobutyl)-2-fluoroethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c7-6(3-9)4-1-5(8)2-4;/h4-6,9H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCWSWOGCNDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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